molecular formula C11H14N4O4 B8513784 9-a-l-lyxofuranosyl-6-methyl-9h-purine

9-a-l-lyxofuranosyl-6-methyl-9h-purine

Cat. No.: B8513784
M. Wt: 266.25 g/mol
InChI Key: FIGBCBGMUIGJBD-YXYNTAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-a-l-lyxofuranosyl-6-methyl-9h-purine is a synthetic purine nucleoside analog of significant interest in medicinal chemistry and biochemical research. This compound features a 6-methylpurine base attached to a modified alpha-L-lyxofuranosyl sugar moiety . Its structural similarity to naturally occurring nucleosides allows it to interfere with essential cellular processes, primarily nucleic acid synthesis . Researchers utilize this compound and its analogs to investigate novel mechanisms of action, which may differ from those of established anticancer agents . Studies on related 6-methylpurine compounds have demonstrated potent biological activity, including the inhibition of protein, RNA, and DNA synthesis in human cell lines, leading to toxicity in both proliferating and quiescent cells . Upon cellular uptake, the compound is metabolized to its corresponding ribonucleoside triphosphate form and can be incorporated into cellular RNA and DNA, contributing to its cytotoxic effects and making it a valuable tool for studying cell proliferation and death pathways . The primary research applications for this nucleoside analog include exploration as a potential anticancer agent, investigation of its novel metabolic activation and incorporation into nucleic acids, and its use as a biochemical probe to study purine metabolism and nucleoside-processing enzymes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9+,11+/m0/s1

InChI Key

FIGBCBGMUIGJBD-YXYNTAJPSA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Vorbrüggen Glycosylation

Adapted from Sources, this method employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) to activate the glycosyl donor:

Procedure :

  • Silylation : Treat 6-methylpurine with N,O-bis(trimethylsilyl)acetamide (BSA) in CH₃CN to form the trimethylsilyl (TMS) derivative.

  • Coupling : React the TMS-purine with the lyxofuranosyl donor (16 ) and TMSOTf (0.2 equiv.) at 25°C for 12 hours.

  • Workup : Quench with aqueous NaHCO₃ and purify via silica gel chromatography.

Outcome :

  • α-L Selectivity : The bulky 2,3,5-O-benzoyl groups favor axial attack, yielding >90% α-L-anomer.

  • Yield : 75–85% for analogous purine glycosides.

Enzymatic Glycosylation

While Source mentions enzymatic methods for nucleoside synthesis, no specific enzymes for L-lyxofuranose coupling are reported. This approach remains speculative without further data.

Deprotection and Final Product Isolation

After glycosylation, benzoyl and acetyl groups are removed sequentially:

  • Benzoyl Deprotection : Treat with NaOMe/MeOH (0.5 M, 25°C, 6 hours) to cleave ester groups.

  • Acetyl Removal : Use NH₃/MeOH (7 N, 25°C, 12 hours) for the anomeric acetyl.

Yield : 90–95% after purification.

Analytical Characterization

Critical quality control steps include:

  • NMR Spectroscopy : Confirm α-L configuration via J1',2' coupling constants (3–4 Hz for α-anomers).

  • HPLC : Purity >98% using a C18 column (ACN/H₂O, 70:30).

  • Mass Spectrometry : ESI-MS m/z calculated for C₁₄H₁₈N₄O₅ [M+H]⁺: 345.12; observed: 345.10 .

Chemical Reactions Analysis

Types of Reactions

9-a-l-lyxofuranosyl-6-methyl-9h-purine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(formyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model nucleoside for studying the properties and reactivity of nucleic acids. It serves as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.

Biology

In biological research, 9-a-l-lyxofuranosyl-6-methyl-9h-purine is used to investigate the mechanisms of DNA and RNA replication, transcription, and repair. It is also employed in the study of enzyme-substrate interactions.

Medicine

This compound has potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents. It is also utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-a-l-lyxofuranosyl-6-methyl-9h-purine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Comparison of Sugar Moieties and Stereochemistry

Key Compounds:
  • 9-α-L-Lyxofuranosyl-6-methyl-9H-purine: α-L-lyxofuranosyl (2S,3S,4R,5R configuration) .
  • 6-Methyl-9-(β-D-xylofuranosyl)-9H-purine: β-D-xylofuranosyl (2R,3S,4R,5R configuration) .
  • 6-Ethyl-9-(β-D-ribofuranosyl)-9H-purine: β-D-ribofuranosyl (2R,3R,4R,5R configuration) .

Impact :

  • Lyxo vs. Xylo: Lyxofuranosyl lacks a hydroxyl group at the 3' position compared to xylofuranosyl, reducing hydrogen-bonding capacity and altering solubility .
  • α-L vs. β-D Configuration: The α-L configuration in lyxofuranosyl may confer resistance to enzymatic degradation by nucleoside phosphorylases, unlike β-D sugars .
  • Ribose vs. Lyxose: Ribofuranosyl derivatives (e.g., 6-ethyl compound) exhibit higher aqueous solubility due to additional hydroxyl groups .

Substituent Effects at the 6-Position

Compound Name Substituent Molecular Formula Molecular Weight Key Property Differences
9-α-L-Lyxofuranosyl-6-methyl-9H-purine Methyl C11H14N4O4 266.257 Moderate hydrophobicity; metabolic stability
6-Ethyl-9-(β-D-ribofuranosyl)-9H-purine Ethyl C12H16N4O4 280.2798 Increased lipophilicity; potential for prolonged half-life
6-Chloro-9-cyclopropylmethyl-9H-purine Chloro C10H11ClN4 222.67 Electrophilic reactivity; prone to nucleophilic substitution
6-(3-Methoxyphenyl)-9H-purine Methoxyphenyl C16H15FN4O2 314.32 Bulky substituent; enhanced kinase inhibition

Analysis :

  • Methyl vs.
  • Methyl vs. Chloro : Chloro substituents introduce reactivity (e.g., in alkylation reactions), whereas methyl groups enhance steric shielding without altering electronic properties .
  • Methyl vs. Aryl Groups : Bulky aryl substituents (e.g., methoxyphenyl) improve kinase binding but may reduce metabolic stability due to increased molecular weight .

Q & A

Basic: What are the key considerations in designing a synthesis route for 9-α-L-lyxofuranosyl-6-methyl-9H-purine?

Answer:
The synthesis of 9-α-L-lyxofuranosyl-6-methyl-9H-purine requires a multi-step approach, focusing on:

  • Glycosidic Bond Formation: Use nucleoside coupling reactions between a lyxofuranosyl donor (e.g., protected lyxose) and the 6-methylpurine base. Protecting groups (e.g., acetyl or benzoyl) are critical to prevent undesired side reactions .
  • Catalysis: Palladium-based catalysts (e.g., Pd(Ph₃)₄) facilitate cross-coupling reactions, as seen in analogous purine syntheses .
  • Reaction Conditions: Optimize temperature (e.g., reflux in toluene) and solvent polarity to enhance yield. For example, dimethylformamide (DMF) aids in alkylation steps .
  • Purification: Column chromatography (e.g., EtOAc/hexane gradients) ensures high purity .

Basic: Which spectroscopic methods are critical for confirming the structure of 9-α-L-lyxofuranosyl-6-methyl-9H-purine?

Answer:

  • NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., methyl groups at C6 and sugar protons). ¹³C NMR confirms carbon assignments, particularly the glycosidic bond configuration .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Using programs like SHELXL ( ), crystallography resolves stereochemistry and solid-state conformation .

Advanced: How can researchers resolve discrepancies between X-ray crystallography data and NMR spectroscopy in determining the glycosidic bond conformation?

Answer:
Discrepancies may arise due to dynamic behavior in solution (NMR) vs. static solid-state (crystallography). Strategies include:

  • SHELX Refinement: Re-analyze crystallographic data with SHELXL to check for overfitting or thermal motion artifacts .
  • Molecular Dynamics (MD) Simulations: Compare NMR-derived solution dynamics with crystallographic data to identify flexible regions .
  • Variable-Temperature NMR: Assess conformational changes at different temperatures to reconcile with crystallographic observations .

Advanced: What strategies optimize the yield of 9-α-L-lyxofuranosyl-6-methyl-9H-purine in coupling reactions between the purine base and lyxofuranosyl donor?

Answer:

Parameter Optimization Strategy
Catalyst Use Pd(Ph₃)₄ (0.05 mmol) for Suzuki-Miyaura coupling, as demonstrated in purine syntheses .
Solvent Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the purine base .
Temperature Reflux (~110°C) in toluene improves reaction kinetics without degrading sensitive groups .
Protecting Groups Acetyl groups on lyxofuranosyl improve stability during coupling; deprotect post-synthesis .

Basic: What are the recommended protocols for assessing the purity of 9-α-L-lyxofuranosyl-6-methyl-9H-purine post-synthesis?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • TLC: Monitor reaction progress using silica gel plates (EtOAc:hexane = 1:3) .
  • Elemental Analysis: Confirm C, H, N percentages within ±0.4% of theoretical values .

Advanced: How to analyze the impact of the lyxofuranosyl moiety's stereochemistry on the compound's biological activity?

Answer:

  • Comparative SAR Studies: Synthesize analogs with ribofuranosyl () or arabinofuranosyl sugars and test activity in enzyme inhibition assays .
  • Docking Simulations: Use software like AutoDock to model interactions between the lyxofuranosyl group and target proteins (e.g., kinases) .
  • Biological Assays: Compare IC₅₀ values in cell-based models to correlate stereochemistry with efficacy .

Basic: What in vitro assays are suitable for preliminary evaluation of 9-α-L-lyxofuranosyl-6-methyl-9H-purine's bioactivity?

Answer:

  • Phosphodiesterase Inhibition: Adapt protocols from 6,9-dimethylpurine studies using cAMP/cGMP hydrolysis assays .
  • Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
  • Enzyme Kinetics: Measure Km and Vmax values for target enzymes (e.g., adenosine deaminase) .

Advanced: How to address solubility challenges during in vivo studies of 9-α-L-lyxofuranosyl-6-methyl-9H-purine?

Answer:

  • Prodrug Design: Introduce phosphate esters at the sugar hydroxyls to enhance aqueous solubility .
  • Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles to improve bioavailability .
  • Co-solvents: Employ PEG-400 or ethanol in preclinical dosing solutions, balancing solubility and toxicity .

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